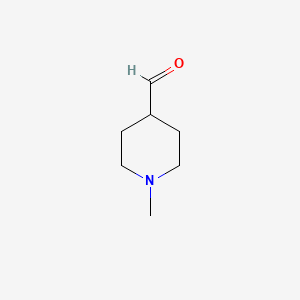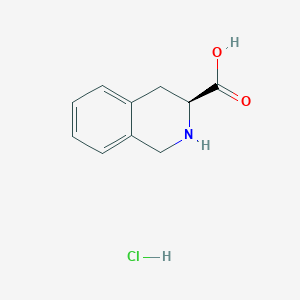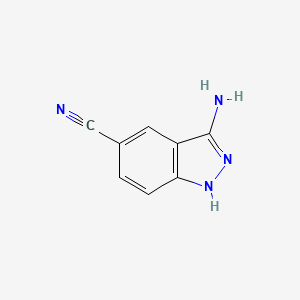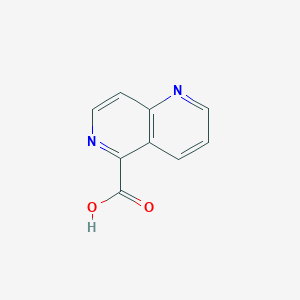![molecular formula C6H5N3S B1315146 1H-Imidazo[4,5-C]pyridine-2(3H)-thione CAS No. 7239-81-8](/img/structure/B1315146.png)
1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Overview
Description
1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various targets, including gaba a receptors , c-Met kinase , and IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .
Mode of Action
For instance, they can act as positive allosteric modulators of GABA A receptors , or inhibit c-Met kinase .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-c]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Action Environment
The reaction of 1-methyl-1h-imidazol-4-amine with fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds, is known to be a method for the synthesis of imidazo[4,5-c]pyridine derivatives .
Biochemical Analysis
Biochemical Properties
1H-Imidazo[4,5-C]pyridine-2(3H)-thione plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a positive allosteric modulator of GABA A receptors, enhancing their activity and potentially offering therapeutic benefits for conditions such as anxiety and epilepsy . Additionally, this compound has been identified as an inhibitor of aromatase, an enzyme involved in estrogen biosynthesis, making it a potential candidate for the treatment of hormone-dependent cancers . The interactions of this compound with these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Furthermore, this compound has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cellular growth and differentiation . The impact of this compound on cellular metabolism includes the modulation of metabolic pathways such as glycolysis and oxidative phosphorylation, which are critical for energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of aromatase, inhibiting its activity and reducing estrogen production . Additionally, this compound has been shown to interact with GABA A receptors, enhancing their activity through allosteric modulation . The binding interactions of this compound are primarily mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding sites of the target biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are likely due to the sustained interaction of the compound with its target biomolecules, leading to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that low to moderate doses of this compound can effectively modulate the activity of target enzymes and receptors, leading to beneficial therapeutic effects . At high doses, this compound has been associated with toxic and adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as hexokinase and pyruvate kinase, thereby affecting metabolic flux and metabolite levels . Additionally, this compound has been found to modulate the activity of enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase . These interactions contribute to the overall metabolic effects of this compound, influencing energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through passive diffusion and active transport mechanisms, involving specific transporters and binding proteins . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments are essential for its interaction with target biomolecules and subsequent biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various enzymes and receptors . Additionally, this compound has been observed to accumulate in the mitochondria, influencing mitochondrial function and energy production . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione can be synthesized through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating . This method is efficient and yields the desired product in moderate to good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-C]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
1H-Imidazo[4,5-C]pyridine-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Comparison with Similar Compounds
1H-Imidazo[4,5-C]pyridine-2(3H)-thione can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound also features an imidazole ring fused with a pyridine ring but differs in the position of the fusion.
Imidazo[1,2-a]pyridine: Another similar compound with a different fusion pattern.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific fusion pattern and the presence of the thione group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCARFFIFMQUARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504291 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7239-81-8 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)





![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)



